Tradipitant
Overview
Description
Tradipitant, also known by its chemical name (2-(1-(3,5-Bis(trifluoromethyl)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)(2-chlorophenyl)methanone, is an experimental drug that functions as a neurokinin 1 receptor antagonist. It is primarily being investigated for its potential therapeutic effects in treating conditions such as gastroparesis, pruritus, and motion sickness .
Mechanism of Action
Target of Action
Tradipitant is a neurokinin 1 receptor (NK1R) antagonist . NK1R is a receptor for substance P, a neuropeptide involved in the transmission of pain and the body’s stress responses . By blocking these receptors, this compound can potentially modulate the effects of substance P .
Mode of Action
This compound works by blocking the NK1 receptors . This blockade prevents substance P from binding to these receptors, thereby inhibiting the transmission of pain and stress responses . This compound is thought to have a dual therapeutic effect in gastroparesis by affecting gastric motility through a local action as well as affecting the brain regions responsible for nausea and vomiting .
Biochemical Pathways
The mechanism of action for this compound revolves around its ability to block the NK1 receptor . The blockade of NK1 receptors by this compound can influence the nauseogenic pathways and gastric motility . This action is thought to be central to its potential therapeutic effects in conditions like gastroparesis .
Pharmacokinetics
It’s known that the effects of this compound can be influenced by its exposure levels
Result of Action
This compound has shown potential in reducing symptoms in conditions like gastroparesis and motion sickness . In clinical trials, this compound has been found to reduce the incidence of vomiting and improve nausea scores . It’s also been observed that patients with high blood levels of this compound showed significant improvements in nausea .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in the treatment of motion sickness, the efficacy of this compound was tested under real-world conditions on boats in varied sea conditions . The results showed that this compound was effective in preventing vomiting associated with motion sickness under these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tradipitant involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne.
Attachment of the pyridine ring: The triazole intermediate is then coupled with a pyridine derivative.
Introduction of the benzyl group: The final step involves the addition of the benzyl group, which is substituted with trifluoromethyl groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification processes: Utilizing techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tradipitant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tradipitant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of neurokinin 1 receptor antagonists.
Biology: Investigated for its effects on neurokinin 1 receptors in various biological systems.
Medicine: Explored for its potential therapeutic effects in treating conditions such as gastroparesis, pruritus, and motion sickness
Industry: Potential applications in the pharmaceutical industry for the development of new therapeutic agents.
Comparison with Similar Compounds
Tradipitant is unique among neurokinin 1 receptor antagonists due to its specific chemical structure and high selectivity for the receptor. Similar compounds include:
Aprepitant: Another neurokinin 1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Rolapitant: Used for similar indications as aprepitant but with a longer half-life.
Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.
Properties
IUPAC Name |
[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVRKWRKTNINFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClF6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045805 | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622370-35-8 | |
Record name | Tradipitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622370-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tradipitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tradipitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRADIPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Tradipitant?
A1: this compound is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is the primary target for Substance P, a neuropeptide involved in various physiological processes, including nausea and vomiting, pain transmission, and inflammation. [, ]
Q2: How does this compound's antagonism of the NK-1R translate into its therapeutic effects?
A2: By blocking Substance P from binding to the NK-1R, this compound disrupts the downstream signaling pathways associated with this neuropeptide. This action inhibits the transmission of nausea and vomiting signals, ultimately leading to symptom relief. [, , , ]
Q3: Beyond nausea and vomiting, what other potential therapeutic applications are being explored for this compound based on its mechanism of action?
A3: Given the role of Substance P and the NK-1R in other physiological processes, this compound is also being investigated for its potential in treating conditions like atopic dermatitis (eczema), gastroparesis, and even COVID-19 pneumonia, where neurogenic inflammation is implicated. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these can be readily found in publicly available chemical databases like PubChem and ChemSpider.
Q5: Is there any information available on the spectroscopic data of this compound, such as NMR or IR spectra?
A5: The provided abstracts don't delve into the spectroscopic characterization of this compound. Such information would likely be found in detailed chemical characterization studies or patents related to the compound.
Q6: What is the typical route of administration for this compound in clinical trials?
A6: Clinical trials studying this compound have predominantly employed oral administration of the drug. [, , , , ]
Q7: Have there been any studies examining the pharmacokinetics of this compound, such as its absorption, distribution, metabolism, and excretion (ADME)?
A7: While the provided abstracts don't offer specifics on this compound's ADME profile, one study mentions a sensitivity analysis adjusting for drug compliance and blood levels, implying that pharmacokinetic data was collected. []
Q8: What preclinical models have been used to study the efficacy of this compound in addressing motion sickness?
A8: Researchers utilized a controlled environment mimicking the conditions of a boat trip on the Pacific Ocean to assess the efficacy of this compound in preventing motion sickness. [, , ]
Q9: What were the primary outcome measures used to evaluate this compound's effectiveness in treating motion sickness in clinical trials?
A9: Researchers utilized two primary measures: the incidence of vomiting and scores from the Motion Sickness Severity Scale (MSSS) to gauge the efficacy of this compound in motion sickness. [, , , ]
Q10: Which patient populations were included in clinical trials investigating this compound for gastroparesis?
A10: Clinical trials for this compound in gastroparesis have included patients with both diabetic and idiopathic gastroparesis. [, , , , ]
Q11: What were the key findings regarding this compound's efficacy in treating nausea associated with gastroparesis?
A11: Studies demonstrated that this compound significantly reduced nausea scores and increased the number of nausea-free days compared to placebo in patients with diabetic and idiopathic gastroparesis. [, , , ]
Q12: Did this compound demonstrate any significant impact on gastric emptying in clinical trials?
A12: While this compound effectively reduced nausea in gastroparesis, one study highlighted that it did not show a significant effect on gastric emptying in healthy volunteers. []
Q13: Are there any ongoing clinical trials investigating this compound for new indications?
A13: Yes, aside from gastroparesis and motion sickness, this compound is being explored for its potential in treating atopic dermatitis and COVID-19 pneumonia. [, , , ]
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